Head-to-Head Xanthine Oxidase Inhibition: Potency and Mechanism Distinction from In-Class Comparators
In a direct, head-to-head study of 13 synthetic cytokinin analogues, 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine (compound 4) demonstrated intermediate XO inhibitory potency, with an IC50 of 5.91 µM and a Ki of 1.54 µM [1]. Critically, it exhibited a mixed (competitive-non-competitive) inhibition mechanism, differentiating it from both the more potent, purely competitive inhibitor 8-azaadenine (IC50 = 0.54 µM; Ki = 0.66 µM) and the less potent, purely competitive inhibitor 4-aminopyrazolo[3,4-d]pyrimidine (IC50 = 25.46 µM; Ki = 26.79 µM) [1].
| Evidence Dimension | Xanthine Oxidase (XO) Inhibitory Potency (IC50) and Affinity (Ki) |
|---|---|
| Target Compound Data | IC50 = 5.91 µM; Ki = 1.54 µM |
| Comparator Or Baseline | 8-azaadenine (IC50 = 0.54 µM; Ki = 0.66 µM), 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine (IC50 = 8.17 µM; Ki = 6.61 µM), and 4-aminopyrazolo[3,4-d]pyrimidine (IC50 = 25.46 µM; Ki = 26.79 µM) |
| Quantified Difference | AHPP is ~10-fold less potent than 8-azaadenine, ~1.4-fold more potent than the mercapto analog, and ~4.3-fold more potent than the 4-amino analog. |
| Conditions | Spectrophotometric XO assay monitoring uric acid formation from xanthine at 295 nm |
Why This Matters
This data enables rational selection between analogs based on the desired potency and, more importantly, the desired mechanism of action (mixed vs. competitive), which is crucial for specific biological or pharmacological studies.
- [1] Sheu, S. Y.; Lin, Y. C.; Chiang, H. C. Inhibition of xanthine oxidase by synthetic cytokinin analogues. Anticancer Res. 1997, 17 (2A), 1043-1049. View Source
